REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].C(=O)([O-])[O-].[La+3:13].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3]>O>[O-:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[La+3:13].[O-:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[O-:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4] |f:1.2.3.4.5,7.8.9.10|
|
Name
|
|
Quantity
|
12.78 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
14.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The neutral suspension is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Name
|
lanthanum triflate
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[La+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 204.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |